molecular formula C11H8BrNO3 B3375192 Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate CAS No. 1079252-75-7

Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate

Cat. No.: B3375192
CAS No.: 1079252-75-7
M. Wt: 282.09
InChI Key: ACICOFWQWDQQNJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate (CAS 1079252-75-7) is a high-value bromo- and formyl-functionalized indole derivative that serves as a crucial building block in medicinal chemistry research. Its primary research application is in the design and synthesis of novel indole-2-carboxylic acid derivatives investigated as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . The compound's strategic substitutions make it a versatile precursor for constructing molecules that chelate the two Mg²⁺ ions within the active site of the HIV-1 integrase enzyme, a key mechanism for inhibiting viral replication . The 4-bromo and 3-formyl groups on the indole scaffold allow for further structural diversification via cross-coupling and condensation reactions, enabling researchers to optimize interactions with the viral DNA and adjacent hydrophobic pockets of the enzyme . This research is critical in the ongoing pursuit of new anti-HIV agents to overcome drug resistance. The compound should be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)10-6(5-14)9-7(12)3-2-4-8(9)13-10/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACICOFWQWDQQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC=C2Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855786
Record name Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
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Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079252-75-7
Record name Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
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Synthetic Methodologies for Methyl 4 Bromo 3 Formyl 1h Indole 2 Carboxylate

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the ester, formyl, and bromo groups onto an indole (B1671886) scaffold in separate, sequential steps. The order of these reactions is crucial to manage the regioselectivity and reactivity of the indole ring.

The introduction of the methyl ester group at the C2 position is commonly achieved through the esterification of the corresponding indole-2-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), to drive the equilibrium towards the formation of the methyl ester and water. masterorganicchemistry.com

The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl). masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Reaction Reagents & Conditions Purpose
Fischer EsterificationIndole-2-carboxylic acid, Methanol (excess), Strong acid catalyst (e.g., H₂SO₄)To convert the carboxylic acid group at the C2 position into a methyl ester.

The formylation of the indole ring, specifically at the electron-rich C3 position, is efficiently carried out using the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.com This reaction is a reliable method for introducing a formyl group (-CHO) onto activated aromatic and heteroaromatic substrates. ijpcbs.comekb.eg The key reagent, known as the Vilsmeier reagent, is a chloroiminium ion that is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org

The mechanism involves the electrophilic substitution of the indole ring with the Vilsmeier reagent. ijpcbs.com The indole nucleus attacks the electrophilic carbon of the iminium ion, leading to the formation of an intermediate which, upon aqueous workup, hydrolyzes to yield the 3-formylindole derivative. organic-chemistry.orgwikipedia.org The Vilsmeier-Haack reaction is valued for its mild conditions and high regioselectivity for the C3 position of unsubstituted (NH) indoles. ijpcbs.comresearchgate.net

Reaction Key Reagents Mechanism Product
Vilsmeier-Haack FormylationN,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)Electrophilic aromatic substitution3-Formylindole derivative

Introducing a bromine atom onto the indole nucleus is achieved through electrophilic aromatic substitution. The position of bromination is highly dependent on the reaction conditions and the nature of the substituents already present on the indole ring. For the synthesis of Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate, bromination is required at the C4 position.

Direct bromination of an indole ring can be complex, as the pyrrole (B145914) ring is highly activated, often leading to polysubstitution or reaction at the more nucleophilic C3 position. However, the presence of electron-withdrawing groups at the C2 (methoxycarbonyl) and C3 (formyl) positions deactivates the pyrrole ring. This deactivation can direct the electrophilic attack of bromine to the benzene (B151609) portion of the indole nucleus. The use of specific brominating agents and controlled conditions is necessary to achieve selective bromination at the C4 position. Common brominating agents include molecular bromine (Br₂) in a suitable solvent or N-Bromosuccinimide (NBS).

Reaction Reagent Example Mechanism Target Position
Electrophilic BrominationBromine (Br₂), N-Bromosuccinimide (NBS)Electrophilic Aromatic SubstitutionC4 of the indole ring

Multi-Step Synthetic Sequences from Precursors

Multi-step syntheses provide a more controlled and often higher-yielding route to complex molecules like this compound by building the molecule from simpler, readily available precursors.

A common and logical strategy begins with commercially available indole-2-carboxylic acid or its corresponding methyl ester, Methyl 1H-indole-2-carboxylate. mdpi.com This approach involves a sequence of functionalization reactions where the order of steps is critical for success.

A plausible synthetic sequence is as follows:

Esterification: If starting with 1H-Indole-2-carboxylic acid, the first step is its conversion to Methyl 1H-indole-2-carboxylate via Fischer esterification, as described in section 2.1.1. mdpi.com

Bromination: The Methyl 1H-indole-2-carboxylate is then subjected to electrophilic bromination. The ester group at C2 directs incoming electrophiles to the benzene ring. Selective bromination at the C4 position can be achieved under controlled conditions, yielding Methyl 4-bromo-1H-indole-2-carboxylate.

Formylation: The final step is the introduction of the formyl group at the C3 position. This is accomplished via the Vilsmeier-Haack reaction on Methyl 4-bromo-1H-indole-2-carboxylate, which selectively formylates the available C3 position to yield the target compound.

This stepwise approach allows for the purification of intermediates at each stage, potentially leading to a purer final product.

An alternative multi-step synthesis starts with an indole ring that is already brominated at the desired position, such as 4-bromoindole. researchgate.net This strategy is advantageous if the starting bromo-indole is readily accessible. The subsequent steps focus on introducing the carboxylate and formyl groups at the C2 and C3 positions, respectively.

The synthetic pathway could proceed as follows:

C2-Functionalization: Introducing a substituent at the C2 position of 4-bromoindole can be challenging. One common method involves N-protection (e.g., with a tosyl or Boc group) followed by directed metalation at C2 using a strong base like n-butyllithium. The resulting lithiated intermediate can then be quenched with an electrophile like dimethyl carbonate or methyl chloroformate to install the methyl ester group. Subsequent deprotection of the nitrogen atom would yield Methyl 4-bromo-1H-indole-2-carboxylate.

C3-Formylation: The final step, as in the previous strategy, is the Vilsmeier-Haack formylation of Methyl 4-bromo-1H-indole-2-carboxylate to introduce the aldehyde functionality at the C3 position, completing the synthesis of this compound. organic-chemistry.orgijpcbs.com

This route highlights the versatility of indole synthesis, allowing for different strategic disconnections based on precursor availability. researchgate.net

Integration of Formyl and Ester Groups via Sequential Reactions

The synthesis of this compound often involves a stepwise approach to introduce the necessary functional groups onto a pre-existing indole or a precursor that cyclizes to form the indole ring. A common and effective strategy is the Vilsmeier-Haack formylation of an appropriately substituted indole-2-carboxylate (B1230498). nih.govorganic-chemistry.orgijpcbs.com

This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. ijpcbs.comwikipedia.org For the synthesis of the target compound, the process would likely begin with methyl 4-bromo-1H-indole-2-carboxylate. The inherent electronic properties of the indole ring direct the electrophilic Vilsmeier reagent to the C3 position, which is the most nucleophilic site. This regioselectivity is a key advantage of this method.

The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution with the indole. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the desired 3-formylindole derivative. wikipedia.org This sequential approach, where the ester group is already in place and the formyl group is introduced subsequently, is a reliable method for accessing 3-formyl-1H-indole-2-carboxylates. nih.govnih.gov

Another approach involves the transformation of a different functional group at the C3 position into a formyl group. For instance, a hydroxymethyl group, introduced via reduction of a carboxylic acid or other means, can be oxidized to the aldehyde. Similarly, a Mannich reaction can introduce an aminomethyl group at C3, which can then be converted to the formyl group. nih.gov

Advanced Catalytic Methods in Indole Construction Relevant to the Compound

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer novel and efficient routes to complex molecules. While not always directly applied to the synthesis of this compound in the literature, these methods provide a conceptual framework for its potential construction.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis is a versatile tool for the construction of indole rings. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne, is a prominent example. wikipedia.orgsynarchive.com This reaction can be adapted to produce highly substituted indoles with good regioselectivity. nih.govub.edu To synthesize a precursor for the target molecule, one could envision the reaction of 2-iodo-3-bromoaniline with an alkyne bearing the precursors to the formyl and ester groups. The regioselectivity of the Larock reaction generally places the bulkier alkyne substituent at the C2 position of the indole. nih.gov

Other palladium-catalyzed reactions, such as the Heck reaction, can be employed for the intramolecular cyclization of suitable precursors to form the indole nucleus. Furthermore, palladium-catalyzed formylation of aryl halides, using formic acid as a CO source, presents a potential route to introduce the formyl group at a later stage. organic-chemistry.org

Copper-Catalyzed Intramolecular C-N Bond Formation

Copper-catalyzed reactions have gained prominence as a cost-effective alternative to palladium catalysis. nih.gov Intramolecular C-N bond formation, often through Ullmann-type couplings, can be a key step in indole synthesis. researchgate.net A strategy relevant to the target compound could involve the cyclization of a suitably substituted o-alkynyl tosylaniline. nih.govrsc.org This method has been shown to be effective for the synthesis of 2-substituted indoles under mild conditions. nih.govrsc.org

Furthermore, copper catalysis can be combined with other synthetic strategies. For instance, a visible-light-induced and copper-catalyzed oxidative cyclization of o-aminophenylacetylenes has been developed for the synthesis of indole derivatives, demonstrating the potential for innovative, light-mediated approaches. rsc.org

Photoredox Catalysis and Visible Light-Mediated Transformations

Visible-light photoredox catalysis has emerged as a powerful and green synthetic tool. researchgate.net This methodology allows for the generation of radical intermediates under mild conditions, enabling a wide range of chemical transformations. nih.gov For indole synthesis and functionalization, photoredox catalysis can be applied to C-H formylation. rsc.org For example, eosin Y has been used as a photoredox catalyst for the C3-formylation of indoles using tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant. organic-chemistry.org This approach offers an environmentally benign alternative to traditional formylation methods.

Radical cyclizations onto indoles, initiated by a photoredox catalyst, also provide a pathway for constructing complex indole-containing structures. acs.org These methods often exhibit high functional group tolerance, which would be advantageous for a polysubstituted target like this compound.

Transition Metal-Catalyzed C-H Activation and Functionalization

Direct C-H activation and functionalization represent a highly atom-economical approach to modifying organic molecules. dntb.gov.uabohrium.com In the context of indoles, transition metal catalysts can selectively functionalize C-H bonds at various positions. acs.orgrsc.org While C2 and C3 functionalization are more common due to the inherent reactivity of the pyrrole ring, methods for functionalizing the benzenoid portion of the indole have also been developed. acs.org

For the synthesis of the target compound, a C-H activation strategy could potentially be used to introduce the formyl group directly onto a 4-bromo-1H-indole-2-carboxylate intermediate. This would avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps. Palladium-catalyzed C(sp³)–H amination has been used to synthesize indolines, showcasing the potential of this approach for creating the core indole structure. acs.org

Comparative Analysis of Synthetic Efficiencies and Regioselectivities

The choice of synthetic route for this compound depends on factors such as yield, regioselectivity, step economy, and the availability of starting materials. Below is a comparative analysis of the discussed methodologies.

Methodology Key Advantages Potential Challenges Regioselectivity Typical Yields
Sequential Reactions (Vilsmeier-Haack) Reliable, well-established, good regioselectivity for C3 formylation. nih.govorganic-chemistry.orgUse of stoichiometric and potentially hazardous reagents (e.g., POCl₃). orgsyn.orgHigh for C3 position on electron-rich indoles. nih.govGood to excellent.
Palladium-Catalyzed Cyclization (Larock) High versatility, good functional group tolerance, construction of polysubstituted indoles in one pot. wikipedia.orgnih.govCost of palladium catalyst, requires specific o-haloaniline and alkyne precursors.Generally high, influenced by steric factors of alkyne substituents. nih.govGood to excellent. ub.edu
Copper-Catalyzed C-N Bond Formation Cost-effective catalyst, mild reaction conditions. nih.govrsc.orgMay require specific substrates and ligands for optimal reactivity.Dependent on the specific reaction and substrate.Generally high. nih.gov
Photoredox Catalysis Mild reaction conditions, use of visible light, environmentally friendly. organic-chemistry.orgMay require specific photocatalysts and additives, scalability can be a concern.Can be highly selective depending on the reaction design.Moderate to good. organic-chemistry.org
Transition Metal-Catalyzed C-H Activation High atom economy, reduces synthetic steps. dntb.gov.uabohrium.comAchieving high regioselectivity can be challenging, may require directing groups. nih.govCan be directed to various positions (C2, C3, C4-C7) with appropriate directing groups. acs.orgVariable, dependent on the specific transformation.

Chemical Transformations and Reactivity Profile

Reactivity of the Formyl Group (C-3 Position)

The formyl group at the C-3 position is a key site of reactivity, readily participating in a variety of transformations typical of aromatic aldehydes. wikipedia.orgresearchgate.net Its electronic environment, influenced by the electron-rich indole (B1671886) ring, modulates its reactivity in oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality at the C-3 position can be readily oxidized to the corresponding carboxylic acid. This transformation is a common reaction for indole-3-carbaldehydes, which are easily oxidized to indole-3-carboxylic acid. wikipedia.org The oxidation of Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate would yield Methyl 4-bromo-3-carboxy-1H-indole-2-carboxylate. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

Table 1: Common Oxidizing Agents for Conversion of Aldehydes to Carboxylic Acids

Oxidizing AgentTypical Conditions
Potassium permanganate (B83412) (KMnO4)Basic, aqueous solution, then acidification
Jones reagent (CrO3/H2SO4)Acetone, 0°C to room temperature
Tollens' reagent ([Ag(NH3)2]+)Aqueous ammonia
Sodium periodate (B1199274) (NaIO4)Catalytic RuCl3, biphasic solvent system

The resulting dicarboxylic acid derivative is a valuable intermediate, allowing for further functionalization, such as esterification or amide bond formation, at the C-3 position.

Reduction to Alcohol Derivatives

The formyl group is susceptible to reduction to a primary alcohol, yielding Methyl 4-bromo-3-(hydroxymethyl)-1H-indole-2-carboxylate. This transformation can be achieved using a variety of reducing agents. The carbonyl groups of 3-acylindoles are known to undergo reductions, and this reactivity is extendable to the 3-formyl group. researchgate.net

Common reducing agents for this conversion include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice between these reagents is crucial, as LiAlH4 is a much stronger reducing agent and could potentially reduce the ester group at the C-2 position as well, whereas NaBH4 is generally selective for aldehydes and ketones over esters.

Table 2: Selective Reduction of the Formyl Group

Reducing AgentTypical SolventKey FeatureProduct
Sodium borohydride (NaBH4)Methanol (B129727), Ethanol (B145695)Selective for aldehydes/ketonesMethyl 4-bromo-3-(hydroxymethyl)-1H-indole-2-carboxylate
Lithium aluminum hydride (LiAlH4)Diethyl ether, THFNon-selective, reduces both aldehyde and ester4-bromo-3-(hydroxymethyl)-1H-indol-2-yl)methanol

Deoxygenative reduction is another possibility, which would convert the formyl group into a methyl group. researchgate.net

Nucleophilic Addition Reactions

As an aldehyde, the formyl group is electrophilic and susceptible to attack by nucleophiles. researchgate.net Nucleophilic addition reactions provide a powerful method for C-C bond formation at the C-3 position. A wide range of nucleophiles can be employed, including organometallic reagents like Grignard reagents and organolithium compounds, as well as enolates and cyanide ions. nih.govnih.gov

For instance, the reaction with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol, Methyl 4-bromo-3-(hydroxy(R)methyl)-1H-indole-2-carboxylate, after an aqueous workup. These reactions significantly increase the molecular complexity and provide access to a diverse range of substituted indole derivatives. nih.gov

Condensation Reactions (e.g., Schiff Base Formation, with Rhodanines)

The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netijacskros.comnih.gov This reaction is of significant interest as Schiff bases of indole-3-carboxaldehyde (B46971) have been explored for their biological activities. nih.gov The reaction of this compound with various primary amines, such as amino acids or aminophenols, would yield the corresponding Schiff base derivatives. nih.govnih.gov The formation of the imine bond is typically catalyzed by a small amount of acid. ijacskros.com

Table 3: Examples of Condensation Reactions

ReactantProduct Type
Primary amine (R-NH2)Schiff Base (Imine)
Hydroxylamine (NH2OH)Oxime
Hydrazine (B178648) (NH2NH2)Hydrazone
Semicarbazide (NH2NHC(O)NH2)Semicarbazone

Furthermore, the formyl group can participate in Knoevenagel condensation with active methylene (B1212753) compounds like rhodanines. This reaction would involve the formation of a new carbon-carbon double bond, linking the indole scaffold to the rhodanine (B49660) moiety, a class of compounds known for their pharmacological properties.

Reactivity of the Bromo Group (C-4 Position)

The bromine atom at the C-4 position is a versatile handle for introducing a wide range of substituents onto the indole benzene (B151609) ring through reactions characteristic of aryl halides.

Halogen Exchange Reactions

The bromo group at the C-4 position can be replaced by another halogen, such as iodine or fluorine, through halogen exchange reactions. acs.org The Finkelstein reaction, for example, involves the exchange of a halide and is an equilibrium process that can be driven to completion by exploiting the differential solubility of the resulting halide salts. wikipedia.org For aromatic bromides, this transformation is often catalyzed by a metal complex, such as copper(I) iodide. wikipedia.orgfrontiersin.org

Replacing the bromine with iodine can be advantageous for subsequent cross-coupling reactions, as aryl iodides are generally more reactive than aryl bromides. Conversely, introducing a fluorine atom can significantly alter the electronic properties and biological activity of the molecule. Metal-mediated halogen exchange reactions provide an efficient route to achieve these transformations. frontiersin.orgscience.gov

Reactivity of the Ester Group (C-2 Position)

The methyl ester at the C-2 position is amenable to standard ester manipulations, providing a route to other important functional groups.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-formyl-1H-indole-2-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification. google.com Common reagents include aqueous solutions of alkali metal hydroxides like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcohol solvent such as ethanol or methanol. google.commdpi.com The reaction proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is subsequently protonated during acidic workup to yield the final carboxylic acid.

A typical procedure involves stirring the ester with a solution of potassium hydroxide in ethanol at room temperature, followed by acidification to precipitate the carboxylic acid product. google.com

Transesterification is a process that converts the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. wikipedia.org This reaction allows for the modification of the ester group to potentially alter the compound's physical properties or biological activity. The reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases (e.g., sodium alkoxide). wikipedia.orgmasterorganicchemistry.com

In a typical acid-catalyzed mechanism, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by the incoming alcohol. wikipedia.org In the base-catalyzed process, the incoming alcohol is deprotonated to form a more nucleophilic alkoxide, which attacks the ester carbonyl. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent, or the methanol by-product is removed from the reaction mixture. wikipedia.org Enzyme-catalyzed transesterification, using lipases, also presents an efficient and environmentally friendly alternative. bohrium.com

Reactivity of the Indole Nitrogen (N-1 Position)

The indole nitrogen is nucleophilic and can be readily functionalized with a variety of electrophiles, most commonly through alkylation or arylation reactions.

N-alkylation and N-arylation are fundamental transformations for modifying the indole core. These reactions typically proceed via an SN2 or SNAr mechanism, respectively. A common strategy involves deprotonating the indole nitrogen with a suitable base to form a more nucleophilic indole anion, which then reacts with an alkylating or arylating agent. google.com

Common bases for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). acs.org Once the indole anion is formed, it can be treated with various electrophiles such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or aryl halides. google.com Alternative, greener methods for N-methylation utilize dimethyl carbonate (DMC) in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

For N-arylation, transition metal-catalyzed methods, such as the Buchwald-Hartwig or Ullmann condensation reactions, are often employed, especially for less reactive aryl halides. mdpi.com

ReagentBaseSolventProduct Type
Methyl IodideNaHDMFN-Methyl-indole
Benzyl BromideNaHTHFN-Benzyl-indole
Dimethyl CarbonateDABCODMFN-Methyl-indole
Aryl Halide (Pd-cat.)Cs₂CO₃DioxaneN-Aryl-indole

This table outlines common strategies for the N-functionalization of indoles.

Acylation and Sulfonylation

The nitrogen atom of the indole ring, while part of an aromatic system, retains nucleophilic character and can undergo acylation and sulfonylation. However, the reactivity of the N-H bond in "this compound" is attenuated by the presence of two electron-withdrawing groups: the formyl group at the C3 position and the methyl carboxylate group at the C2 position. These groups decrease the electron density on the pyrrole (B145914) ring, rendering the indole nitrogen less nucleophilic. Consequently, more forcing conditions or specific catalytic systems are generally required for efficient N-acylation and N-sulfonylation.

Acylation:

The N-acylation of indoles can be challenging due to the competing C3-acylation, especially for electron-rich indoles. However, for electron-deficient indoles like the subject compound, N-acylation is favored, as the C3 position is already substituted and deactivated. Various methods have been developed for the N-acylation of indoles, some of which are applicable to electron-deficient substrates.

One effective method for the N-acylation of indoles with carboxylic acids involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP). This method has been shown to be particularly effective for indoles bearing electron-withdrawing groups at the C5 position. Given the electronic nature of "this compound," this approach is expected to yield the corresponding N-acylindole.

Another approach utilizes thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). This method offers a mild and chemoselective route to N-acylindoles and has been successfully applied to a range of indole derivatives. beilstein-journals.orgbeilstein-journals.org The reaction of "this compound" with a thioester under these conditions would likely proceed to give the N-acylated product.

Acylating AgentReagents/CatalystExpected Product
Carboxylic AcidDCC, DMAPN-Acyl-4-bromo-3-formyl-1H-indole-2-carboxylate
ThioesterCs₂CO₃N-Acyl-4-bromo-3-formyl-1H-indole-2-carboxylate

Sulfonylation:

The sulfonylation of the indole nitrogen introduces a sulfonyl group, which can serve as a protecting group or modulate the biological activity of the molecule. The reaction of 3-formylindoles with arylsulfonyl chlorides in the presence of a base is a known method for the synthesis of N-arylsulfonyl-3-formylindoles. For "this compound," this transformation would involve the reaction with a suitable sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base like potassium carbonate or sodium hydride to facilitate the deprotonation of the indole nitrogen.

Sulfonylating AgentBaseExpected Product
p-Toluenesulfonyl chlorideK₂CO₃ or NaHMethyl 4-bromo-3-formyl-1-(tosyl)-1H-indole-2-carboxylate
Benzenesulfonyl chlorideK₂CO₃ or NaHMethyl 4-bromo-1-(phenylsulfonyl)-3-formyl-1H-indole-2-carboxylate

Rearrangement and Ring-Closure Mechanisms Involving the Indole Core

The indole core of "this compound" can participate in various rearrangement and ring-closure reactions, leading to the formation of more complex heterocyclic systems. These transformations often involve the interplay of the formyl and carboxylate substituents with the indole ring.

A notable example of a ring-closure reaction is the synthesis of pyridazino[4,5-b]indoles. The reaction of ethyl 3-formyl-1H-indole-2-carboxylates with hydrazine hydrate (B1144303) leads directly to the formation of a cyclized product, a substituted-3H-pyridazino[4,5-b]indol-4(5H)-one. nih.gov This reaction proceeds through an initial condensation of hydrazine with the formyl group to form a hydrazone, followed by an intramolecular cyclization involving the ester group. The indole C2-C3 bond becomes a part of the newly formed pyridazinone ring. Given the structural similarity, "this compound" is expected to undergo a similar transformation.

The proposed mechanism involves the following steps:

Nucleophilic attack of hydrazine on the formyl group to form a hydrazone intermediate.

Intramolecular cyclization through the attack of the terminal nitrogen of the hydrazone onto the carbonyl carbon of the methyl carboxylate group.

Elimination of methanol to yield the final pyridazino[4,5-b]indol-4(5H)-one.

ReactantProduct
This compound and Hydrazine hydrate7-Bromo-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Further transformations of the indole core can be envisaged through intramolecular cyclizations of derivatives of "this compound". For instance, conversion of the formyl group to a suitable side chain could enable intramolecular reactions with the indole nitrogen or other positions on the indole ring to construct fused polycyclic systems. nih.govmdpi.com

Derivatization Strategies and Scaffold Modification of Methyl 4 Bromo 3 Formyl 1h Indole 2 Carboxylate

The synthetic versatility of Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate lies in the strategic placement of its functional groups. The C-3 formyl group and the C-4 bromine atom serve as key handles for a wide array of chemical transformations, allowing for systematic modification of the indole (B1671886) scaffold. These derivatization strategies are crucial for exploring structure-activity relationships in medicinal chemistry and for the development of novel materials.

Role As a Synthetic Intermediate and Precursor

Building Block for Complex Indole (B1671886) Alkaloids and Natural Product Analogues

Precursor in Medicinal Chemistry Research

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The specific substitution pattern of Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate makes it an attractive starting point for the development of new therapeutic agents.

Design and Synthesis of Pharmacological Scaffolds

The reactivity of the aldehyde and the potential for cross-coupling at the bromine position allow for the construction of diverse pharmacological scaffolds. For instance, the formyl group can be used as an anchor point to build fused heterocyclic systems onto the indole core, leading to novel, rigid structures for library synthesis. Condensation reactions with various amines, hydrazines, or active methylene (B1212753) compounds can yield Schiff bases, hydrazones, or Knoevenagel products, which are themselves precursors to more complex heterocyclic scaffolds like pyridazines or pyrimidines fused to the indole ring.

Exploration of Derivatives as Potential Bioactive Agents for Target Validation (e.g., enzyme inhibitors, receptor modulators)

The functional groups of this compound are well-suited for generating derivatives aimed at specific biological targets. The synthesis of indole-2-carboxamides, a class of compounds known to act as allosteric modulators for receptors like the cannabinoid CB1 receptor, can be envisioned starting from this precursor after hydrolysis of the ester. The formyl group can be converted into other functionalities known to interact with enzyme active sites, while the 4-position can be elaborated through coupling reactions to explore interactions with specificity pockets in target proteins. Although this compound is a logical precursor, specific examples of its derivatives being validated as enzyme inhibitors or receptor modulators are not prominently documented in publicly available research.

Intermediate for Materials Science Applications (e.g., Organic Semiconductors)

Indole-based compounds have been investigated for their potential in materials science, particularly as organic semiconductors, due to the electron-rich nature of the indole ring system which facilitates charge transport. The extended π-conjugation possible by reacting the formyl group (e.g., through Knoevenagel or Wittig reactions) and by introducing aromatic groups at the 4-position via cross-coupling makes this compound a theoretical candidate for synthesizing novel organic electronic materials. However, there is a lack of specific research literature demonstrating its application for this purpose.

Development of Novel Chemical Entities for Screening Libraries

Given its multiple points of diversification, this compound is an ideal substrate for the creation of chemical libraries for high-throughput screening. Combinatorial chemistry approaches can be applied by reacting the formyl group with a set of diverse amines, followed by Suzuki coupling at the bromo-position with a variety of boronic acids, and finally, amidation of the carboxylate group with a range of amines. This strategy would rapidly generate a large number of structurally distinct molecules, increasing the probability of discovering novel chemical entities with interesting biological activities.

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structure Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra would provide a complete picture of the atomic framework of Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The N-H proton of the indole (B1671886) ring would likely appear as a broad singlet at a downfield chemical shift (typically > 10 ppm). The aromatic region would contain signals for the three protons on the benzene (B151609) portion of the indole ring (H-5, H-6, and H-7), with their chemical shifts and coupling patterns dictated by their positions relative to the bromine atom. The aldehyde proton (-CHO) would be a highly deshielded singlet, appearing significantly downfield (around 10 ppm). The methyl ester (-OCH₃) protons would present as a sharp singlet, typically around 3.9-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would reveal a signal for each of the 11 unique carbon atoms in the structure. The carbonyl carbons of the ester and aldehyde groups would be the most downfield signals (typically in the 160-190 ppm range). The eight carbons of the indole ring system would appear in the aromatic region (approx. 110-140 ppm), with the carbon attached to the bromine (C-4) showing a characteristic shift. The methyl ester carbon would be observed in the upfield region (around 50-55 ppm).

¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the indole nitrogen atom. The chemical shift of the nitrogen would be sensitive to substitution and hydrogen bonding, offering insights into intermolecular interactions. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N-H> 10 (broad singlet)-
C=O (Aldehyde)~10 (singlet)185 - 195
C=O (Ester)-160 - 170
Aromatic C-H7.0 - 8.5 (multiplets)110 - 140
Indole Ring C-110 - 140
C-Br-~115
O-CH₃~4.0 (singlet)50 - 55

Mass Spectrometry (MS) Techniques (e.g., ESI-HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry with Electrospray Ionization (ESI-HRMS) would be the method of choice.

Molecular Formula Confirmation: ESI-HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻). For a molecular formula of C₁₁H₈BrNO₃, the expected exact mass would be calculated. The presence of a bromine atom would be readily identifiable by the characteristic isotopic pattern, where the M and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis: Under appropriate conditions (e.g., tandem MS/MS), the molecular ion can be induced to fragment. The fragmentation pattern provides valuable structural information. Likely fragmentation pathways for this molecule would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methyl ester group (-COOCH₃), or the loss of the formyl group (-CHO). Analysis of these fragment ions helps to confirm the connectivity of the functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of this compound would be expected to display several characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. Two distinct carbonyl (C=O) stretching bands would be prominent: one for the aldehyde group (typically ~1685-1700 cm⁻¹) and another for the ester group (typically ~1710-1730 cm⁻¹). Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while C-O stretching of the ester would be visible in the 1200-1300 cm⁻¹ region. The C-Br stretch would likely be found in the fingerprint region, below 700 cm⁻¹. rsc.org

Table 2: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-HStretch~3300
Aromatic C-HStretch>3000
Aldehyde C=OStretch~1685-1700
Ester C=OStretch~1710-1730
C=C AromaticStretch~1450-1600
Ester C-OStretch~1200-1300
C-BrStretch<700

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The indole ring is an aromatic, conjugated system, and its absorption is influenced by the attached substituents. The presence of the formyl and carboxylate groups, which are conjugated with the indole system, would be expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted indole. The spectrum would likely show multiple absorption bands corresponding to π→π* transitions within the extended conjugated system.

X-ray Crystallography for Solid-State Molecular Structure Determination

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would determine the precise spatial arrangement of all atoms, yielding accurate bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the indole ring system and the orientation of the substituent groups. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the indole N-H group and carbonyl oxygens, as well as potential π-π stacking interactions between the aromatic rings. researchgate.netresearchgate.net

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Vibrational Fingerprinting and Surface Interactions

Raman spectroscopy, like IR, provides information about molecular vibrations. However, it is based on inelastic scattering of light and has different selection rules. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would offer a complementary vibrational fingerprint of the molecule, with strong signals expected for the aromatic ring breathing modes. SERS could be employed to study the molecule's interaction with metal surfaces (e.g., silver or gold nanoparticles), providing enhanced signals and insights into the orientation and binding of the molecule on the surface.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized geometry and electronic properties of molecules. DFT calculations for Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate would typically involve the use of a functional, such as B3LYP, and a basis set, like 6-31G, to solve the Schrödinger equation approximately. niscpr.res.in

The primary outputs of DFT calculations are the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which correspond to the lowest energy conformation of the molecule. Additionally, DFT provides insights into the electronic structure, such as the distribution of electron density, molecular orbital energies, and the dipole moment. These calculations are crucial for understanding the molecule's stability and intrinsic electronic characteristics. For indole (B1671886) derivatives, DFT has been successfully used to predict their structures and vibrational spectra. researchgate.net

Table 1: Illustrative Data from a DFT Geometry Optimization (Note: This table is illustrative and does not represent actual calculated data for this compound.)

ParameterBond/AnglePredicted Value
Bond LengthC2-C3~1.38 Å
Bond LengthC3-C9 (Formyl)~1.48 Å
Bond LengthC4-Br~1.90 Å
Bond AngleC2-C3-C9~125°
Dihedral AngleN1-C2-C3-C9~180°

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netbohrium.com

By applying TD-DFT to this compound, one could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the nature of the electronic transitions, such as π-π* or n-π* transitions, within the molecule. Studies on similar indole derivatives have shown good correlation between TD-DFT calculations and experimental UV-Vis spectra. mdpi.comtsijournals.com

Reactivity Descriptors and Potential Surface Analysis

Based on the energies of the frontier molecular orbitals, various reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). ijastems.org These parameters help in rationalizing and predicting the reactivity of molecules in various chemical reactions.

Potential energy surface (PES) analysis can be used to explore the conformational landscape of the molecule. By systematically varying key dihedral angles, one can identify the most stable conformers and the energy barriers to rotation around single bonds. researchgate.net This is particularly relevant for understanding the preferred orientation of the formyl and carboxylate substituents relative to the indole plane.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. rsc.orgchemrxiv.org The MEP map displays regions of varying electron density on the molecular surface, typically using a color spectrum where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). youtube.com

For this compound, a theoretical MEP map would highlight specific reactive areas. The regions around the oxygen atoms of the carbonyl groups (in both the formyl and methyl carboxylate moieties) would be distinctly red, signifying them as the most electron-rich sites and likely locations for electrophilic attack. These areas are strong hydrogen bond acceptors. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a strong blue color, indicating a region of positive potential and its role as a hydrogen bond donor. The aromatic protons and the methyl group hydrogens would also show varying degrees of positive potential. This detailed charge mapping is instrumental in understanding how the molecule might interact with biological receptors. researchgate.netresearchgate.net

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions, derived from conceptual density functional theory (DFT), are powerful reactivity descriptors that identify the most probable sites for nucleophilic and electrophilic attacks within a molecule. nih.gov These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating these indices for each atom, one can pinpoint the most reactive centers. nih.gov

In the structure of this compound, a Fukui function analysis would likely identify the following reactive sites:

Electrophilic Sites : The carbon atom of the formyl group (-CHO) is expected to be a primary site for nucleophilic attack due to the strong electron-withdrawing effect of the adjacent oxygen atom. The carbonyl carbon of the ester group would be another significant electrophilic center.

Nucleophilic Sites : The indole nitrogen atom is a potential site for electrophilic attack. The oxygen atoms of the carbonyl groups, being electron-rich, also serve as nucleophilic centers.

This analysis is crucial for predicting the molecule's metabolic pathways and its interactions with biological targets. nih.gov

Intermolecular Interaction Studies

The way molecules pack in a solid-state crystal is determined by a network of intermolecular interactions. These interactions are also fundamental to how a ligand binds to a protein's active site. For indole derivatives, common interactions include hydrogen bonding, π–π stacking, and halogen bonding. nih.govnih.gov

While a specific crystal structure for this compound is not detailed in the provided search results, its potential for forming various intermolecular interactions can be inferred from its structure and studies on similar compounds. nih.govnih.govmdpi.com The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors. The indole N-H group is a classic hydrogen bond donor, while the carbonyl oxygen atoms of the formyl and ester groups are strong hydrogen bond acceptors. The bromine atom can participate in halogen bonding, an interaction gaining increasing recognition in molecular design. Furthermore, the planar indole ring system is well-suited for engaging in π–π stacking interactions with other aromatic systems. nih.gov

Table 1: Potential Intermolecular Interactions for this compound
Interaction TypePotential Donor/Participant 1Potential Acceptor/Participant 2Significance
Hydrogen BondingIndole N-HCarbonyl Oxygen (Formyl or Ester)Key interaction for dimerization and binding to protein backbones. nih.gov
Halogen BondingBromine atom at C4Oxygen, Nitrogen, or π-systemDirectional interaction that can enhance binding affinity and selectivity. nih.gov
π–π StackingIndole aromatic ringIndole aromatic ring (of another molecule) or aromatic residue in a proteinContributes to the stabilization of crystal packing and ligand-receptor complexes. nih.gov
C-H···O InteractionsAromatic C-H or Methyl C-HCarbonyl Oxygen (Formyl or Ester)Weak hydrogen bonds that provide additional stability to the overall structure. nih.gov

Molecular Modeling and Docking Studies (in the context of scaffold design)

The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. nih.govmdpi.com Derivatives of indole-2-carboxylic acid, in particular, have been extensively explored for the development of novel therapeutic agents, including inhibitors of enzymes like HIV-1 integrase and cyclooxygenase-2 (COX-2). nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in scaffold-based drug design, where a core molecular structure is systematically modified to optimize its binding to a specific target.

Docking studies on various indole-2-carboxylate (B1230498) derivatives have revealed key binding interactions that contribute to their inhibitory activity. For instance, in the development of HIV-1 integrase inhibitors, the indole core and the C2 carboxyl group were found to chelate essential Mg²⁺ ions in the enzyme's active site. nih.gov Further modifications, such as adding a long branch to the C3 position, improved interactions with a nearby hydrophobic cavity, significantly enhancing inhibitory potency. nih.gov

This compound serves as an excellent starting scaffold for such design efforts. Its key structural features for molecular interactions include:

The Indole N-H group : Acts as a hydrogen bond donor.

The Carboxylate group : The carbonyl oxygen is a hydrogen bond acceptor, and the entire group can chelate metal ions.

The Formyl group : The oxygen is a hydrogen bond acceptor, and the aldehyde itself can potentially form covalent bonds (e.g., Schiff bases) with receptor residues.

The Bromo substituent : Can form halogen bonds and provides a site for further chemical modification through cross-coupling reactions. acs.org

Table 2: Application of Indole-2-Carboxylate Scaffold in Docking and Drug Design
Compound ClassBiological TargetKey Findings from Docking StudiesReference
Indole-2-carboxylic acid derivativesHIV-1 IntegraseThe indole core and C2 carboxyl group chelate Mg²⁺ ions in the active site. C3 substitutions can enhance binding in a hydrophobic pocket. nih.gov
N-substituted indole-2-carboxylic acid estersCyclooxygenase-2 (COX-2)Compounds dock within the active site, showing potential for selective inhibition. nih.gov
3-substituted 1H-indole-2-carboxylic acid derivativesCysLT1 Receptor (Antagonists)The carboxylic acid at position 2 was found to be essential for activity, likely interacting with the receptor's binding site. nih.gov

These studies underscore the utility of the indole-2-carboxylate framework as a versatile scaffold. The specific substitutions on this compound provide multiple points for interaction and modification, making it a promising candidate for the rational design of potent and selective enzyme inhibitors.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Current synthetic strategies for functionalized indoles often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps. The future of synthesizing Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate and its analogs lies in the adoption of green chemistry principles to enhance sustainability and efficiency. tandfonline.comeurekaselect.comtandfonline.com

Key areas for development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for various indole (B1671886) syntheses. tandfonline.comtandfonline.com Applying microwave irradiation to key steps, such as the formylation or cyclization to form the indole core, could lead to more efficient and environmentally friendly routes.

Solvent-Free and Aqueous Reactions: Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Research into solid-state reactions or performing synthetic steps in water could drastically reduce the environmental impact of producing this compound. eurekaselect.com

Catalysis with Nanomaterials: Nanocatalysts offer high surface area and reactivity, often enabling reactions under milder conditions. eurekaselect.com Exploring the use of magnetic nanoparticles or other reusable nanocatalysts for the synthesis of the indole core or its functionalization could lead to more sustainable processes.

Multicomponent Reactions: Designing one-pot, multicomponent reactions to assemble the indole scaffold with the desired substituents can improve atom economy and reduce the number of synthetic steps and purification processes. acs.orgrsc.orgrsc.org

Green Synthesis ApproachPotential AdvantagesRelevant Research Areas
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiencyFischer indole synthesis, formylation, cyclization reactions
Solvent-Free ReactionsReduced waste, lower environmental impact, simplified workupMechanochemical synthesis, solid-supported reactions
Aqueous Media SynthesisEnvironmentally benign, potential for unique reactivity"On-water" catalysis, micellar catalysis
NanocatalysisHigh efficiency, recyclability, mild reaction conditionsMetal nanoparticle-catalyzed cross-coupling and cyclization
Multicomponent ReactionsHigh atom economy, reduced steps, operational simplicityUgi and Passerini reactions followed by cyclization

Exploration of Catalytic Applications Beyond Traditional Organic Synthesis

The inherent electronic properties of the indole nucleus suggest that this compound and its derivatives could serve as more than just synthetic intermediates. Future research should explore their potential in catalysis, particularly in emerging areas like photocatalysis and electrocatalysis.

Photocatalysis: Indole derivatives have been shown to act as pre-photocatalysts, initiating chemical transformations upon visible light irradiation. acs.orgchemrxiv.org The specific electronic structure of this compound could be harnessed for novel photocatalytic cycles, potentially in asymmetric synthesis or dearomatization reactions. researchgate.netmdpi.com

Electrocatalysis: Electrochemical methods are gaining traction as a sustainable tool in organic synthesis. rsc.org Investigating the redox properties of this compound could lead to its use as a mediator or catalyst in electrosynthetic transformations, avoiding the need for chemical oxidants or reductants.

Advanced Derivatization for Specialized Chemical Scaffolds

The functional groups of this compound—the bromine atom, the formyl group, the carboxylate, and the indole NH—provide multiple handles for derivatization. Future work will focus on leveraging this reactivity to build complex and specialized chemical scaffolds for various applications, including medicinal chemistry and materials science. mdpi.comclockss.org

Fused Heterocyclic Systems: The formyl and ester groups are ideal starting points for condensation and cyclization reactions to construct polycyclic indole alkaloids and other complex heterocyclic systems. polimi.itderpharmachemica.comresearchgate.net

Cross-Coupling Reactions: The C4-bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents and build molecular complexity.

Derivatization of the Indole Core: The indole nitrogen can be alkylated or arylated to modulate the electronic properties and steric profile of the molecule. mdpi.com The C2-ester offers a site for hydrolysis and subsequent amide coupling to introduce peptide fragments or other functionalities. organic-chemistry.org

Functional GroupPotential Derivatization ReactionResulting Scaffold/Application
C3-Formyl GroupWittig reaction, aldol (B89426) condensation, reductive aminationExtended conjugated systems, functionalized side chains
C4-Bromo GroupSuzuki, Stille, Heck, Sonogashira cross-couplingBiaryl indoles, alkynyl and alkenyl indoles
C2-CarboxylateHydrolysis, amidation, reductionIndole-2-carboxamides, indolylmethanols
N-HAlkylation, arylation, acylationN-substituted indoles with modified biological activity

Deeper Theoretical Insights into Reaction Mechanisms and Selectivity

A thorough understanding of the reactivity of this compound at a molecular level is crucial for designing new reactions and predicting their outcomes. Computational chemistry can provide deep insights into reaction mechanisms and the origins of selectivity.

Electrophilic Substitution: While electrophilic substitution in indoles typically occurs at the C3 position, the existing formyl group directs further substitution. quimicaorganica.orgbhu.ac.inpageplace.de Theoretical studies can elucidate the kinetic and thermodynamic factors governing the regioselectivity of further functionalization on both the pyrrole (B145914) and benzene (B151609) rings. ic.ac.uknih.gov

Reaction Pathway Analysis: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction intermediates for various transformations, such as cycloadditions or catalytic cycles involving the indole scaffold. copernicus.orgwikimedia.org This can help in optimizing reaction conditions and in the rational design of catalysts.

Substituent Effects: Computational analysis can quantify the electronic and steric effects of the bromo, formyl, and carboxylate groups on the reactivity of the indole ring, providing a predictive framework for its behavior in different chemical environments.

Continued Research into the Compound's Role in Precursor Development for Emerging Chemical Research Fields

The unique substitution pattern of this compound makes it a promising precursor for molecules in various emerging research fields.

Medicinal Chemistry: Indole-2-carboxylic acid derivatives are being investigated as inhibitors for various enzymes, including HIV-1 integrase and IDO1/TDO in cancer immunotherapy. nih.govnih.gov The specific functionalization of this compound could be a starting point for developing new therapeutic agents. nih.gov

Agrochemicals: Halogenated indole derivatives are used in the development of pesticides and herbicides. evitachem.com The bromo-substitution on this compound makes it a candidate for derivatization into novel agrochemicals.

Materials Science: The indole nucleus is a component of organic electronic materials. The potential for extending the conjugation of this molecule through its functional groups could lead to the development of new organic semiconductors, dyes, or sensors.

Q & A

Q. What are the common synthetic routes for preparing methyl 4-bromo-3-formyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole core. A plausible route includes:

  • Step 1: Bromination at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in acidic media).
  • Step 2: Vilsmeier-Haack formylation at the 3-position using POCl₃/DMF .
  • Step 3: Esterification at the 2-position via methyl chloroformate or methanol under acidic conditions.

Critical Factors:

  • Temperature Control: Excessive heat during formylation may lead to decomposition.
  • Purification: Column chromatography with solvent systems like pentane:ethyl acetate (9:1) achieves optimal separation (Rf ≈ 0.3) .
  • Yield Optimization: Sequential reaction quenching (e.g., ice-water for BBr₃-mediated demethylation) minimizes side reactions .

Table 1: Synthesis Strategies from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DCM, 0°C83% (analogous compound)
FormylationPOCl₃/DMF, 110°C~70% (estimated)
EsterificationMeOH, H₂SO₄, reflux85–90% (similar indole esters)

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key for confirming substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, bromine-induced deshielding at C4) .
  • IR Spectroscopy: Detects carbonyl stretches (ester C=O ~1700 cm⁻¹, formyl C=O ~1680 cm⁻¹).
  • X-ray Crystallography: Resolves spatial arrangements; SHELXL/SHELXS programs are standard for small-molecule refinement .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₈BrNO₃).

Advanced Research Questions

Q. How can researchers address competing reactivity of the formyl and bromo substituents during functionalization reactions?

Methodological Answer:

  • Protection/Deprotection Strategies:
    • Use tert-butyldimethylsilyl (TBS) groups to protect the formyl moiety during nucleophilic substitution at C4.
    • Selective deprotection with fluoride sources (e.g., TBAF) restores the formyl group post-functionalization.
  • Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions at C4-Br require palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions to avoid formyl oxidation .

Case Study:
In analogous indole derivatives, bromine at C4 participates in cross-coupling without affecting the formyl group when reactions are conducted at ≤60°C .

Q. What strategies optimize the regioselective introduction of substituents on the indole ring when synthesizing derivatives?

Methodological Answer:

  • Directed Metalation: Use directing groups (e.g., ester at C2) to guide electrophilic attack. For example, the ester group directs bromination to C4 due to electronic effects.
  • Kinetic vs. Thermodynamic Control:
    • Low-temperature bromination favors C4 substitution (kinetic product).
    • High-temperature formylation (Vilsmeier-Haack) targets C3 due to steric and electronic factors .
  • Computational Modeling: DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO localization at C3/C4).

Q. How should discrepancies in reported synthetic yields be analyzed and resolved in method development?

Methodological Answer:

  • Variable Analysis:
    • Scale Effects: Milligram-scale reactions (e.g., 83% yield ) may underperform at gram-scale due to mixing inefficiencies.
    • Purity of Reagents: Trace moisture in POCl₃ reduces formylation efficiency .
  • Controlled Replication: Reproduce literature methods with strict adherence to stoichiometry and drying protocols.
  • In Situ Monitoring: Use techniques like TLC or ReactIR to identify intermediate decomposition or side products.

Q. What safety protocols are recommended when handling this compound, considering its reactive functional groups?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with brominated compounds .
  • Ventilation: Use fume hoods during reactions with volatile reagents (e.g., POCl₃, BBr₃) .
  • Waste Management: Segregate halogenated waste and coordinate with certified disposal services to mitigate environmental risks .

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Reactant of Route 1
Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
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Reactant of Route 2
Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.